4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol
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Overview
Description
4-[(Z)-[2-(1H-1,3-Benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-2-bromo-6-methoxyphenol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-2-bromo-6-methoxyphenol typically involves the condensation of 2-bromo-6-methoxyphenol with 2-(1H-1,3-benzodiazol-2-yl)hydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-2-bromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(Z)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-2-bromo-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid
- 4-(1H-benzimidazol-2-yl)benzaldehyde
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
4-[(Z)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-2-bromo-6-methoxyphenol is unique due to its specific structural features, such as the presence of the bromine atom and the methoxy group, which contribute to its distinct chemical and biological properties. These features differentiate it from other benzimidazole derivatives and make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H13BrN4O2 |
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Molecular Weight |
361.19 g/mol |
IUPAC Name |
4-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C15H13BrN4O2/c1-22-13-7-9(6-10(16)14(13)21)8-17-20-15-18-11-4-2-3-5-12(11)19-15/h2-8,21H,1H3,(H2,18,19,20)/b17-8- |
InChI Key |
JJNQFRKBBCFVRC-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=NC3=CC=CC=C3N2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC3=CC=CC=C3N2)Br)O |
Origin of Product |
United States |
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